molecular formula C23H31N5O2 B2842246 4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898406-73-0

4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Katalognummer: B2842246
CAS-Nummer: 898406-73-0
Molekulargewicht: 409.534
InChI-Schlüssel: SWSSGZDNLLCTJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H33N5O2
  • Molecular Weight : 423.6 g/mol
  • IUPAC Name : (4-tert-butylphenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Structural Representation

The structure includes a morpholine ring, a piperazine moiety, and a pyridazine component, which are common in bioactive compounds targeting various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets, including:

  • Kinase Inhibition : The compound exhibits properties similar to known kinase inhibitors, which are crucial for regulating cell proliferation and survival.
  • Antidepressant Activity : Some derivatives have shown significant antidepressant-like effects in preclinical models, acting as sigma receptor agonists that may influence neurotransmitter systems.
  • Antiproliferative Effects : Studies have indicated that it can inhibit cell growth in various cancer cell lines, demonstrating potential as an anticancer agent.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of similar structural frameworks on human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)
PIB-SOHT-290.05
PIB-SOM210.02
PIB-SOMCF70.03
CA-4HT-290.01
CA-4M210.015

IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound induces cell cycle arrest at the G2/M phase and disrupts microtubule dynamics by binding to the colchicine site on β-tubulin. This mechanism leads to apoptosis in cancer cells, as illustrated in Table 2:

TreatmentCell Cycle ArrestMicrotubule Integrity
PIB-SOG2/MDisrupted
CA-4G2/MDisrupted
ControlN/AIntact

Case Studies

Several case studies have demonstrated the biological efficacy of this compound:

  • Study on Antidepressant Activity : A preclinical model showed that derivatives exhibited significant improvements in depression-like behaviors in rodents when administered at specific dosages.
  • Cancer Efficacy Trials : In vivo studies using chick chorioallantoic membrane assays indicated that the compound effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4.
  • Toxicology Assessments : Investigations into the bioactivation of morpholines revealed potential liver toxicity associated with reactive metabolites formed during metabolism, highlighting the need for careful evaluation during drug development.

Eigenschaften

IUPAC Name

(4-tert-butylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)22(29)28-12-10-26(11-13-28)20-8-9-21(25-24-20)27-14-16-30-17-15-27/h4-9H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSGZDNLLCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.